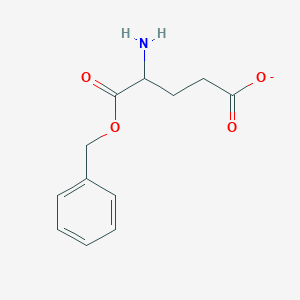
2,6-dichloro-9-cyclohexyl-9H-purine
概要
説明
2,6-Dichloro-9-cyclohexyl-9H-purine is a chemical compound with the molecular formula C11H12Cl2N4 and a molecular weight of 271.15 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-9-cyclohexyl-9H-purine typically involves the chlorination of 9-cyclohexyl-9H-purine. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions . The reaction conditions must be carefully controlled to ensure the selective chlorination at the 2 and 6 positions of the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are essential for large-scale production .
化学反応の分析
Types of Reactions
2,6-Dichloro-9-cyclohexyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
科学的研究の応用
2,6-Dichloro-9-cyclohexyl-9H-purine has several applications in scientific research:
作用機序
The mechanism of action of 2,6-dichloro-9-cyclohexyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-9-propyl-9H-purine
- 2,6-Dichloro-9-methyl-9H-purine
- 2,6-Dichloropurine
Uniqueness
2,6-Dichloro-9-cyclohexyl-9H-purine is unique due to its cyclohexyl group, which imparts distinct physicochemical properties and biological activity compared to other similar compounds . This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .
特性
分子式 |
C11H12Cl2N4 |
|---|---|
分子量 |
271.14 g/mol |
IUPAC名 |
2,6-dichloro-9-cyclohexylpurine |
InChI |
InChI=1S/C11H12Cl2N4/c12-9-8-10(16-11(13)15-9)17(6-14-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChIキー |
OOFWIULGXNWDQR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C=NC3=C2N=C(N=C3Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




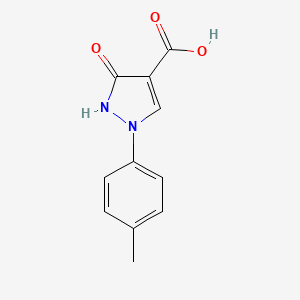
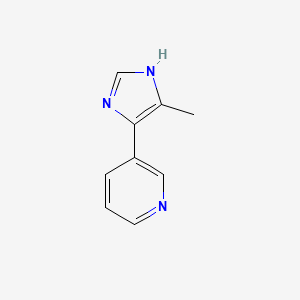
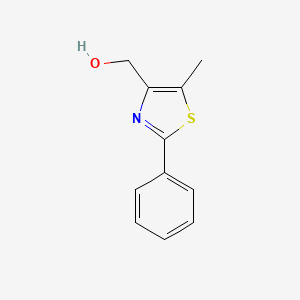

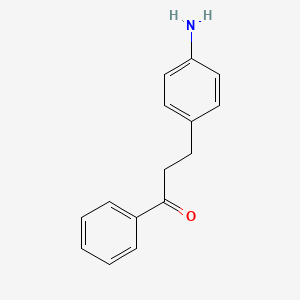
![3-[(4-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B8707525.png)

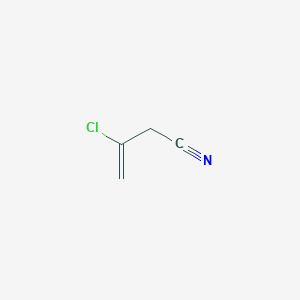
![Bicyclo[2.2.1]heptan-2-ol, 1-methyl-](/img/structure/B8707556.png)
